molecular formula C11H15NO3 B10799271 3,4-Methylenedioxy-N-hydroxy-N-methylamphetamine CAS No. 214414-88-7

3,4-Methylenedioxy-N-hydroxy-N-methylamphetamine

Cat. No.: B10799271
CAS No.: 214414-88-7
M. Wt: 209.24 g/mol
InChI Key: ORADFQZOLNHWRQ-UHFFFAOYSA-N
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Description

N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is a chemical compound categorized as an amphetamine. It is an analytical reference standard primarily used in research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) involves the hydroxylation of 3,4-methylenedioxymethamphetamine. This process typically requires the use of specific reagents and catalysts to achieve the desired hydroxylation. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the compound .

Industrial Production Methods

the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) depend on the type of reaction. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions can produce dehydroxylated compounds .

Mechanism of Action

The mechanism of action of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) involves its interaction with monoamine transporters. It enters neurons via these transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of serotonin, norepinephrine, and dopamine in the cytoplasm. This process induces the release of these neurotransmitters by reversing their respective transporters through phosphorylation . Additionally, it acts as a weak agonist of serotonin receptors, contributing to its psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is unique due to its N-hydroxy group, which influences its chemical reactivity and biological activity. This modification allows for distinct interactions with biological targets and different metabolic pathways compared to its non-hydroxylated counterparts .

Properties

CAS No.

214414-88-7

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylhydroxylamine

InChI

InChI=1S/C11H15NO3/c1-8(12(2)13)5-9-3-4-10-11(6-9)15-7-14-10/h3-4,6,8,13H,5,7H2,1-2H3

InChI Key

ORADFQZOLNHWRQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)N(C)O

Origin of Product

United States

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